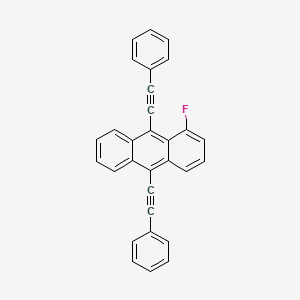

1-Fluoro-9,10-bis(phenylethynyl)anthracene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Organic Electronics and Photonics

Polycyclic aromatic hydrocarbons (PAHs) are a foundational class of organic semiconductors that have garnered significant attention in the fields of organic electronics and photonics. mun.carsc.org Comprising multiple fused aromatic rings, these π-conjugated systems exhibit unique and highly tunable optical, electrical, and magnetic properties. mun.carsc.org The extended π-electron delocalization and structural rigidity of PAHs allow for precise control over their electronic behavior, making them compelling candidates for a wide range of applications. researchgate.net

The versatility of PAHs has led to their successful integration into various organic electronic devices. They are cornerstone materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net The ability to modify their molecular structure through chemical synthesis allows for the fine-tuning of properties such as bandgap, charge carrier mobility, and luminescence efficiency, which is crucial for optimizing device performance. researchgate.netchemrxiv.org Researchers continue to explore new PAH structures to advance technologies in these areas. researchgate.net

Evolution of Phenylethynyl Anthracenes as Model Systems for Fluorescent Emitters

Within the vast family of PAHs, anthracene (B1667546) derivatives have emerged as particularly promising blue fluorescent emitters due to their high fluorescence quantum efficiency and excellent electrochemical and thermal stability. bohrium.comiitm.ac.in Among these, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) has been extensively studied as a model chromophore. iitm.ac.in BPEA is renowned for its exceptional fluorescence, possessing a quantum yield near unity, and robust chemical and thermal stability. iitm.ac.inomlc.org

These outstanding properties have led to the widespread use of BPEA in various applications. It is famously used as the green-light-emitting fluorophore in Cyalume chemical lightsticks. psu.eduwikipedia.org Its high emission efficiency and stability also make it a valuable component in OLEDs, fluorescent sensors, and as a molecular probe to study complex media. iitm.ac.inrsc.org The BPEA scaffold serves as an excellent platform for further functionalization, allowing scientists to systematically investigate structure-property relationships and develop new materials with tailored photophysical characteristics. iitm.ac.inpsu.edu

Rationale for Strategic Fluorine Functionalization in 9,10-Bis(phenylethynyl)anthracene Derivatives

The strategic functionalization of PAH cores is a key method for tuning their material properties. Halogenation, and specifically fluorination, has become a prominent strategy in materials chemistry to modulate the electronic and photophysical characteristics of organic semiconductors. nih.gov Attaching fluorine atoms to a polyaromatic scaffold can significantly alter a molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing its charge injection/transport capabilities and its emission color. rsc.org While fluorination can sometimes weaken the aromatic character of a PAH, it is a powerful tool for fine-tuning molecular properties for specific applications. elsevierpure.comnih.gov

In the context of BPEA, halogenation at specific positions on the anthracene core can lead to desirable shifts in its optical properties. For instance, substitution at the 1-position of the anthracene core with a chlorine atom, creating 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083), results in a red-shift of both the absorption and emission spectra compared to the parent BPEA molecule. chemrxiv.orgchemrxiv.org This principle of "pinpoint" functionalization allows for the precise engineering of the optical bandgap. researchgate.net The rationale for synthesizing 1-Fluoro-9,10-bis(phenylethynyl)anthracene follows this logic: the high electronegativity and small size of the fluorine atom are expected to induce specific electronic and steric effects that can further optimize the molecule for advanced applications, such as triplet-triplet annihilation photon upconversion (TTA-UC), where precise energy level alignment is critical. chemrxiv.orgresearchgate.net

Current Research Landscape and Emerging Directions for this compound

The current research on halogenated BPEA derivatives is heavily focused on their application in solid-state photon upconversion systems, particularly those sensitized by perovskites. chemrxiv.org While much of the published work has focused on chlorinated derivatives like 1-chloro-BPEA, these studies provide a clear roadmap for the investigation of this compound. The primary challenge in solid-state TTA-UC is finding suitable annihilator materials that perform well in thin-film form, as many efficient solution-based molecules suffer from unfavorable intermolecular coupling and energy level shifts in the solid state. chemrxiv.orgresearchgate.net

Emerging research directions for this compound are centered on leveraging the unique properties of fluorine to overcome these solid-state challenges. The introduction of fluorine at the 1-position is anticipated to modulate the intermolecular packing in thin films, potentially inhibiting the formation of undesirable, non-emissive excimer states that can quench fluorescence. chemrxiv.org Research is focused on systematically studying the photophysical properties of this compound in both solution and solid-state films to understand how fluorination impacts its absorption, emission, and triplet state dynamics. A key goal is to demonstrate its effectiveness as a solid-state annihilator in perovskite-based upconversion devices, aiming to achieve higher efficiency and larger anti-Stokes shifts than current state-of-the-art materials like rubrene. chemrxiv.orgresearchgate.net

Photophysical Properties of BPEA Derivatives

The following table summarizes the absorption and photoluminescence (PL) maxima for 9,10-bis(phenylethynyl)anthracene (BPEA) and its chloro-substituted derivatives in both solution and thin-film form, illustrating the impact of halogen substitution on the optical properties.

| Compound | Form | Absorption Max (nm) | PL Max (nm) |

| BPEA | Solution (Chlorobenzene) | ~450 | ~480 |

| BPEA | Thin Film | ~460 | ~490 |

| 1-Chloro-BPEA | Solution (Chlorobenzene) | ~465 | ~495 |

| 1-Chloro-BPEA | Thin Film | ~480 | ~530 |

| 2-Chloro-BPEA | Solution (Chlorobenzene) | ~450 | ~480 |

| 2-Chloro-BPEA | Thin Film | ~465 | ~500 |

Data synthesized from multiple sources. chemrxiv.orgchemrxiv.org

Structure

3D Structure

Properties

CAS No. |

53134-89-7 |

|---|---|

Molecular Formula |

C30H17F |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

1-fluoro-9,10-bis(2-phenylethynyl)anthracene |

InChI |

InChI=1S/C30H17F/c31-29-17-9-16-27-26(20-18-22-10-3-1-4-11-22)24-14-7-8-15-25(24)28(30(27)29)21-19-23-12-5-2-6-13-23/h1-17H |

InChI Key |

YCKSJJIBZGMBEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5)F |

Origin of Product |

United States |

Elucidation of Electronic and Photophysical Phenomena in 1 Fluoro 9,10 Bis Phenylethynyl Anthracene Systems

Advanced Electronic Spectroscopy

The electronic structure and transition properties of the molecule are fundamental to its photophysical behavior. Spectroscopic analysis reveals the energies and characteristics of its excited states.

The UV-Vis absorption spectrum of the parent compound, BPEA, is characterized by multiple vibronic bands. mdpi.com In cyclohexane, absorption maxima are observed around 270 nm, with other distinct peaks in the visible region. photochemcad.com The spectrum in fluid solutions often shows diminished vibrational resolution, a phenomenon attributed to the coexistence of several molecular conformations arising from the rotation of the phenyl rings relative to the anthracene (B1667546) core. psu.eduscispace.com When the molecule is placed in a more rigid environment, such as a polyethylene (B3416737) film, this conformational freedom is restricted, resulting in a well-resolved, structured spectrum. psu.edu

Substitution at the 1-position of the anthracene core with a halogen, such as fluorine or chlorine, influences the electronic properties. Studies on 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) (1-CBPEA), a close analogue, show a red-shift of approximately 15 nm in both absorption and emission compared to the unsubstituted BPEA. chemrxiv.org This shift indicates that substitution at this position slightly reduces the optical bandgap. chemrxiv.org The absorption profile for these derivatives generally retains the characteristic vibronic structure of the BPEA core, corresponding to π-π* transitions. mdpi.com

| Compound | Solvent/Medium | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) at λmax |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | Cyclohexane | 270.25 | 87,000 |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Cyclohexane | 451.2 | 35,400 |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-CBPEA) | Chlorobenzene | ~440 (red-shifted from BPEA) | Not Specified |

Polarized electronic spectroscopy is a powerful technique for determining the orientation of electronic transition dipole moments within the molecular frame. Studies using linear dichroism on BPEA molecules aligned in stretched polyethylene films have provided an unambiguous assignment of its electronic transitions. psu.edu

The results demonstrate that the lowest energy absorption band in the visible region is polarized along the molecule's long axis, which corresponds to the short axis of the central anthracene moiety. psu.eduscispace.com This is a significant finding, as it deviates from the typical assumption that the longest wavelength absorption in 9,10-disubstituted anthracenes is polarized along the short axis of the anthracene core. psu.edu Furthermore, these experiments revealed the presence of an overlapping, blue-shifted electronic transition with a perpendicular polarization (along the molecule's short axis). psu.eduscispace.com This transition, analogous to the ¹Lb band, is forbidden in pristine anthracene but gains oscillator strength upon 9,10-substitution with phenylethynyl groups. psu.edu The mixed polarization throughout the visible absorption band is confirmed by fluorescence anisotropy measurements, which show a strong dependence on the excitation wavelength. psu.edu While specific polarized spectroscopy data for the 1-fluoro derivative is not detailed in the available literature, the fundamental electronic structure is dominated by the BPEA core, suggesting that its transition moment orientations would be largely analogous.

Detailed Fluorescence Dynamics and Quantum Efficiencies

The emission properties of 1-Fluoro-9,10-bis(phenylethynyl)anthracene systems, including how they dissipate absorbed energy, are critical for their application as fluorophores.

The BPEA family of molecules is renowned for its high fluorescence efficiency. The fluorescence quantum yield (Φf) of BPEA in many solvents is near unity, indicating that fluorescence is the dominant decay pathway for the first excited singlet state (S₁). nih.govomlc.orgacs.org The fluorescence lifetime of BPEA in a fluid solvent like methylcyclohexane (B89554) is approximately 3.2 ns at room temperature. psu.edu

In the solid state, such as in thin films, the excited-state dynamics become more complex. For BPEA and its 1-chloro derivative, the fluorescence decay is non-exponential, indicating multiple relaxation pathways. chemrxiv.org These competing processes can include singlet fission, where one singlet exciton (B1674681) converts into two triplet excitons, particularly in aggregated forms of the molecule. chemrxiv.orgchemrxiv.org Transient absorption spectroscopy confirms the evolution of the initial singlet excited state absorption into triplet excited state features. chemrxiv.org

| Compound | Solvent/Medium | Fluorescence Lifetime (τf, ns) | Fluorescence Quantum Yield (Φf) | Primary Decay Pathways |

|---|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | Methylcyclohexane | 3.2 | ~1.0 | |

| 9,10-Bis(phenylethynyl)anthracene (BPEA) | THF (dilute) | ~3.4 | ~1.0 | |

| 1-Chloro-9,10-bis(phenylethynyl)anthracene (1-CBPEA) | Thin Film | Non-exponential | Not Specified |

Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides insight into the charge distribution of the ground and excited states. For largely nonpolar aromatic hydrocarbons like BPEA, significant solvatochromic shifts are not typically observed. researchgate.net However, the local environment profoundly affects the molecule's conformational state and, consequently, its spectral features.

As mentioned previously, the transition from a fluid solvent to a rigid polymer matrix restricts the torsional freedom of the phenylethynyl groups. psu.edu This leads to a more planar conformation and a highly resolved, structured emission spectrum, whereas the spectrum in solution is broad and less defined due to emission from a distribution of different ground-state conformers. psu.edursc.org This demonstrates a significant environmental effect on the emission characteristics, driven by mechanical constraints rather than dielectric properties of the medium.

Single-molecule fluorescence spectroscopy (SMFS) allows for the investigation of individual molecules, revealing photophysical behaviors that are averaged out in ensemble measurements. SMFS studies on BPEA diluted in a thin polymer film have provided a detailed picture of its photophysical heterogeneity. rsc.org

The fluorescence intensity trajectories of single BPEA molecules exhibit distinct "on" and "off" periods, a phenomenon known as blinking. researchgate.netrsc.org This blinking is attributed to the molecule entering a long-lived, non-fluorescent triplet state (T₁) via intersystem crossing (ISC) from the excited singlet state (S₁). rsc.org Analysis of these blinking statistics allows for the calculation of the ISC quantum yield, which was found to be extremely low, on the order of 10⁻⁵ to 10⁻⁴. researchgate.netrsc.org This low ISC yield is consistent with the near-unity fluorescence quantum yield observed in ensemble measurements. The trajectories typically end in a single, abrupt step of photobleaching, confirming the observation of a single molecule. rsc.org These SMFS results highlight that even for highly efficient fluorophores, transient excursions to dark states and eventual photodegradation are key aspects of their photophysics at the individual molecule level. rsc.org

Intermolecular Exciton Dynamics and Energy Transfer Mechanisms

The photophysical behavior of this compound in condensed phases is largely governed by intermolecular interactions. These interactions facilitate complex exciton dynamics, including singlet fission and triplet-triplet annihilation, which are critical for potential applications in optoelectronic and photonic devices.

Singlet Fission Processes in Thin Films and Solid States

Singlet fission (SF) is a process where a singlet exciton (S₁) in an organic chromophore converts into two triplet excitons (2 x T₁). This phenomenon is of significant interest for enhancing the efficiency of solar cells. Efficient SF has been observed in polycrystalline thin films of the parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA). nih.govresearchgate.net

In the solid state, BPEA exhibits singlet and triplet energies of approximately 2.40 eV and 1.11 eV, respectively. nih.gov The compound is known to crystallize into two different polymorphs, C2/c and Pbcn, both of which are capable of undergoing singlet fission but with different kinetics. nih.govacs.org The differing intermolecular packing in these polymorphs directly influences the rate of singlet fission. nih.gov

| Polymorph | Space Group | Singlet Fission Rate Constant (k_SF) |

| A | C2/c | (109 ± 4 ps)⁻¹ |

| B | Pbcn | (490 ± 10 ps)⁻¹ |

The triplet yield from singlet fission in BPEA thin films has been measured to be as high as 180 ± 20%, indicating an efficient process. nih.gov Femtosecond and nanosecond transient absorption studies have confirmed that singlet exciton fission is a dominant relaxation pathway in BPEA nanoaggregates and thin films, with a reported fission yield of about 74 ± 6%. researchgate.net

The introduction of a fluorine atom at the 1-position of the anthracene core, as in this compound, is expected to modulate these properties. Studies on BPEA derivatives with fluoro substituents on the peripheral phenyl groups have shown that such substitutions can control the intermolecular packing in the crystal structure. aip.org This alteration in molecular arrangement, in turn, affects the electronic coupling between adjacent molecules, which is a critical parameter for singlet fission. aip.org For instance, fluorination can lead to faster and more efficient singlet fission if the resulting crystal structure promotes stronger electronic coupling. aip.org Conversely, if the substitution pattern hinders favorable intermolecular interactions, the singlet fission rate and yield could be reduced. aip.org

Triplet-Triplet Annihilation (TTA) Mechanisms in Fluorinated Anthracenes

Triplet-triplet annihilation (TTA) is an energy upconversion process where two molecules in their triplet excited state interact to generate a higher-energy singlet excited state. This process is the reverse of singlet fission and is crucial for applications such as photon upconversion.

The mechanism involves the collision of two triplet excitons, which can result in the formation of a singlet, triplet, or quintet state. If a singlet exciton is formed, it can then radiatively decay, emitting a photon of higher energy than the photons initially absorbed to create the triplet states.

Anthracene derivatives are promising candidates for TTA-based applications. chemrxiv.org Halogenated derivatives of BPEA, such as 1-chloro-9,10-bis(phenylethynyl)anthracene, have been successfully used as solid-state annihilators in TTA upconversion systems. chemrxiv.org This suggests that this compound would also be a viable candidate for such applications. The introduction of a halogen atom can influence the singlet and triplet energy levels and the intermolecular interactions, which are key to efficient TTA. The slightly reduced optical bandgap observed in 1-chloro-BPEA compared to the parent BPEA indicates that halogenation can tune the electronic properties. chemrxiv.org

Nonlinear Optical Properties: Two-Photon Absorption Characteristics

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. This phenomenon is of interest for applications such as 3D microfabrication, optical data storage, and bio-imaging.

The TPA properties of anthracene derivatives are influenced by their molecular structure, including the nature of substituents on the anthracene core. Studies on a series of 2,6-bis(p-dihexylaminostyryl)anthracene derivatives with different groups at the 9,10-positions have shown that phenylethynyl substituents contribute favorably to the two-photon action cross-section. korea.ac.krnih.gov

| Compound Type | TPA Cross-Section Range (GM) | Wavelength Range (nm) |

| 9,10-Disubstituted 2,6-bis(p-dihexylaminostyryl)anthracenes | 740–3940 | 780–960 |

Computational Chemistry and Theoretical Characterization of Fluorinated 9,10 Bis Phenylethynyl Anthracene

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to investigate the electronic structure and excited-state properties of molecules. For fluorinated BPEA derivatives, these calculations can predict how the introduction of a fluorine atom influences the molecule's behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity and the energy of its lowest electronic transition.

For the parent BPEA molecule, the HOMO and LUMO are primarily localized on the anthracene (B1667546) core and the phenylethynyl groups, reflecting the conjugated π-system. The introduction of a fluorine atom at the 1-position of the anthracene core is expected to influence the HOMO and LUMO energy levels. Fluorine is an electron-withdrawing group, which generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This effect is attributed to the inductive effect of the fluorine atom.

The stabilization of the HOMO and LUMO levels can, in turn, affect the HOMO-LUMO gap. Depending on the relative extent of stabilization of the two orbitals, the gap may increase or decrease. For many aromatic systems, halogen substitution leads to a narrowing of the HOMO-LUMO gap, which would correspond to a red-shift in the absorption and emission spectra. Theoretical calculations are essential to precisely quantify these effects for 1-Fluoro-9,10-bis(phenylethynyl)anthracene.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | (Typical Calculated Value) | (Typical Calculated Value) | (Typical Calculated Value) |

| This compound | (Predicted Lower) | (Predicted Lower) | (Predicted to be Slightly Narrower) |

Time-Dependent DFT (TD-DFT) calculations are employed to study the excited-state properties of molecules, including the energies and characteristics of electronic transitions. For BPEA and its derivatives, the lowest energy electronic transition is typically a π-π* transition, corresponding to the promotion of an electron from the HOMO to the LUMO. ruc.dk This transition is responsible for the characteristic absorption and fluorescence of these compounds.

The introduction of a fluorine atom can perturb the energies of the excited states. A narrowing of the HOMO-LUMO gap, as predicted above, would lead to a lower energy for the S1 (first singlet excited) state, resulting in a red-shift of the absorption and emission maxima. TD-DFT calculations can provide detailed information on the energies of various excited states and the oscillator strengths of the transitions to these states, which determines the intensity of the corresponding absorption bands.

Furthermore, TD-DFT can elucidate the nature of the electronic transitions by analyzing the molecular orbitals involved. For this compound, it is expected that the lowest energy transition will retain its π-π* character, with the electron density shifting from the anthracene core and phenylethynyl moieties to a similar distribution in the excited state. However, the fluorine substituent may introduce a small degree of charge-transfer character into the transition.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For flexible molecules like this compound, MD simulations can provide insights into the conformational landscape and the dynamics of conformational changes.

The primary conformational flexibility in BPEA and its derivatives arises from the rotation of the phenyl rings of the phenylethynyl groups relative to the anthracene core. researchgate.net This torsional motion can influence the extent of π-conjugation and, consequently, the electronic and photophysical properties of the molecule. In the ground state, there is a distribution of torsional angles, while the excited state is generally more planar. researchgate.net

The introduction of a fluorine atom at the 1-position can be expected to have a steric and electronic influence on the conformational landscape. Sterically, the fluorine atom may hinder the rotation of the adjacent phenylethynyl group, potentially leading to a preferred conformation. Electronically, the fluorine atom can alter the potential energy surface for the torsional motion. MD simulations can map out this potential energy surface and identify the most stable conformations and the energy barriers between them. This information is crucial for understanding the relationship between the molecular structure and the observed spectroscopic properties.

Theoretical Prediction of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, or crystal packing, is determined by a delicate balance of intermolecular interactions. Theoretical methods can be used to predict the most likely crystal packing arrangements for a given molecule. For BPEA, the crystal structure is characterized by π-π stacking interactions between the aromatic cores of adjacent molecules. ndl.go.jpnii.ac.jp

The introduction of a fluorine atom in this compound can introduce new types of intermolecular interactions that can influence the crystal packing. Specifically, the fluorine atom can participate in non-covalent interactions such as C-H···F hydrogen bonds and halogen···π interactions. These interactions, in addition to the ubiquitous van der Waals forces and π-π stacking, can lead to different packing motifs compared to the parent BPEA molecule.

Computational crystal structure prediction methods, which often combine molecular mechanics force fields with DFT calculations, can be used to generate and rank a series of plausible crystal structures. These predictions can provide valuable guidance for experimental efforts to grow single crystals and can help in understanding the relationship between the solid-state structure and the material's properties, such as its fluorescence quantum yield and charge transport characteristics.

Structure Property Correlations in Fluorinated Phenylethynyl Anthracene Derivatives

Impact of Fluorine Substitution on Electronic Structure and Photophysical Response

The introduction of a fluorine atom onto the 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) core significantly modulates its electronic and photophysical properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). rsc.org This generally leads to a stabilization of these orbitals, which can influence the absorption and emission spectra. rsc.orgrsc.org

For instance, substitution at the 1-position, as in 1-Chloro-9,10-bis(phenylethynyl)anthracene (B1582083), a related halogenated derivative, results in a red-shift of approximately 15 nm in both absorption and emission spectra compared to the parent BPEA. chemrxiv.org This suggests that 1-Fluoro-BPEA would likely exhibit a similar bathochromic shift due to the electronic perturbation of the fluorine substituent.

Furthermore, fluorine substitution can impact key photophysical processes like singlet fission, an excitonic process where a singlet exciton (B1674681) converts into two triplet excitons. nih.gov In a study of 4,4'-difluoro-BPEA, the fluorine substituents increased the thermodynamic driving force for singlet fission, resulting in a rate that is an order of magnitude faster than that of unsubstituted BPEA, while maintaining a high triplet yield. nih.gov This enhancement is attributed to changes in the energetics of the singlet and triplet states induced by the fluorine atoms. While data for the 1-fluoro derivative is not specifically detailed, the strong influence of fluorine in related compounds underscores its critical role in tuning the photophysical response. The parent BPEA is known for its near-unity photoluminescence quantum efficiency in solution, a property that can be finely tuned through strategic halogenation. researchgate.netwikipedia.org

| Compound | Substitution Position | Absorption λmax (nm) | Emission λmax (nm) | Singlet Fission Rate (ps⁻¹) | Triplet Yield (%) |

|---|---|---|---|---|---|

| BPEA | Unsubstituted | ~451 | ~480 | (109 ± 4)⁻¹ to (490 ± 10)⁻¹ | 180 ± 20 |

| 1-Chloro-BPEA | 1-position (Cl) | Red-shifted by ~15 nm | Red-shifted by ~15 nm | Not specified | Not specified |

| 4,4'-difluoro-BPEA | 4,4'-positions (F) | Not specified | Not specified | (16 ± 2)⁻¹ | 180 ± 16 |

Influence of Crystal Packing and Polymorphism on Excitonic Behavior and Singlet Fission Efficiency

In the solid state, the arrangement of molecules into a crystal lattice governs their collective electronic properties. BPEA is known to exhibit polymorphism, crystallizing into at least two different forms (space groups C2/c and Pbcn) with distinct molecular packing. nih.govacs.org These polymorphs display significantly different singlet fission (SF) rates; the C2/c polymorph has a rate of (109 ± 4 ps)⁻¹, while the Pbcn polymorph's rate is much slower at (490 ± 10 ps)⁻¹. nih.govscispace.com

This difference is attributed directly to the degree of intermolecular electronic coupling, which is highly sensitive to the relative orientation and distance between adjacent molecules in the crystal. nih.gov Efficient SF requires a delicate balance of electronic coupling, and subtle changes in crystal packing can dramatically alter the efficiency of this process. chemrxiv.org The crystal structure of the C2/c polymorph of BPEA features a close separation of 3.43 Å between the central anthracene (B1667546) rings of neighboring molecules, indicative of strong π-π stacking that facilitates excitonic interactions. nii.ac.jp

For 1-Fluoro-9,10-bis(phenylethynyl)anthracene, the introduction of the fluorine atom can be expected to influence crystal packing, potentially leading to novel polymorphs. The specific packing motif would determine the intermolecular electronic coupling and, consequently, the efficiency of singlet fission and other excitonic processes in the solid state. The solid-state fluorescence of BPEA has also been shown to be size-dependent, with different emissive sites attributed to molecules at the crystal surface versus those in the bulk interior, further highlighting the sensitivity of photophysics to the local environment. iaea.org

| Compound | Polymorph (Space Group) | Key Structural Feature | Singlet Fission Rate (k_SF) |

|---|---|---|---|

| BPEA | C2/c | Closer π-π stacking | (109 ± 4 ps)⁻¹ |

| BPEA | Pbcn | Slipped π-π stacking | (490 ± 10 ps)⁻¹ |

Role of Non-Covalent Interactions (e.g., π-π Stacking, Hydrogen Bonding) in Solid-State Performance and Aggregation

The solid-state architecture and performance of phenylethynyl anthracene derivatives are dictated by a network of non-covalent interactions. For the parent BPEA molecule, π-π stacking is the dominant interaction that drives molecular aggregation and defines the crystal structure. nii.ac.jp The close face-to-face stacking of the aromatic cores is crucial for the electronic coupling necessary for processes like singlet fission. nih.gov

The introduction of functional groups can provide additional control over self-assembly through other non-covalent forces. Studies on BPEA derivatives featuring amide groups have shown that hydrogen bonding plays a critical role in directing the formation of ordered one-dimensional stacks in solution. nih.govljmu.ac.uk The interplay between π-stacking and hydrogen bonding was found to increase the aggregation binding constant by two to three orders of magnitude, demonstrating that these forces are essential for creating well-ordered assemblies. nih.gov

Applications in Advanced Optoelectronic Devices and Functional Materials

Organic Light-Emitting Diodes (OLEDs) and High-Efficiency Emitters

Derivatives of 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are recognized for their exceptional fluorescence, making them valuable as emitters or dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). royal-chem.com The high emission efficiency of the BPEA core is a key characteristic for developing high-performance displays and lighting solutions. ljmu.ac.uk The substitution of a halogen, such as fluorine, on the anthracene (B1667546) core can influence the emission wavelength. For instance, 1-chloro-9,10-bis(phenylethynyl)anthracene (B1582083) is known to emit yellow-green light. chemrxiv.orgwikipedia.org This suggests that 1-Fluoro-9,10-bis(phenylethynyl)anthracene could serve as an efficient emitter, potentially with a distinct color profile beneficial for achieving specific color coordinates in OLED displays.

Organic Photovoltaics (OPVs) and Singlet Fission Sensitizers for Enhanced Efficiency

One of the most promising applications for BPEA derivatives is in organic photovoltaics (OPVs), specifically as materials capable of undergoing singlet fission (SF). aip.orgacs.orgnih.gov Singlet fission is a process where a single high-energy singlet exciton (B1674681), generated by photon absorption, converts into two lower-energy triplet excitons. aip.orgacs.org This phenomenon has the potential to significantly boost the theoretical power conversion efficiency of single-junction solar cells from 34% to 45%. aip.org

Polycrystalline thin films of the parent BPEA compound are known to undergo efficient singlet fission, demonstrating its viability for enhancing solar cell performance. acs.orgnih.gov Research has shown that BPEA can crystallize into different polymorphs, each exhibiting distinct SF rates and efficiencies due to variations in intermolecular packing. acs.orgchemrxiv.org

Crucially, chemical substitution on the BPEA framework is a powerful tool for tuning SF properties. Studies on fluorinated BPEA derivatives have demonstrated that substituents can control the intermolecular packing in the crystal structure, which in turn alters the electronic coupling between chromophores and the energetics of the SF process. aip.org For example, 4,4'-difluoro-BPEA exhibits an SF rate that is an order of magnitude faster than the unsubstituted BPEA, along with a high triplet yield of 180% ± 16%. aip.org This enhancement is attributed to the fluorine substitution increasing the thermodynamic favorability of singlet fission. aip.org These findings strongly suggest that this compound could also be an effective singlet fission material, with its performance characteristics being highly dependent on its solid-state packing and resulting electronic properties.

| Compound | SF Rate (ps⁻¹) | Triplet Yield (%) |

|---|---|---|

| 4,4'-difluoro-BPEA | (16 ± 2)⁻¹ | 180 ± 16 |

| BPEA (C2/c polymorph) | (109 ± 4)⁻¹ | 180 ± 20 |

| BPEA (Pbcn polymorph) | (490 ± 10)⁻¹ | - |

| 4-fluoro-4'-methoxy-BPEA | (90 ± 20)⁻¹ | 110 ± 4 |

| 4,4'-dimethoxy-BPEA | (120 ± 10)⁻¹ | 168 ± 7 |

Organic Thin-Film Transistors (OTFTs) and Charge Transport Characteristics

The BPEA molecular structure is also a promising scaffold for organic semiconductors used in Organic Thin-Film Transistors (OTFTs). researchgate.netmdpi.com BPEA itself is known to be a p-type semiconductor. researchgate.net Mechanically flexible single crystals of BPEA have been utilized to fabricate phototransistors and photoswitches. researchgate.net

Research into modified BPEA structures has shown that creating X-shaped molecules based on the BPEA core can lead to materials with good self-film-forming properties. researchgate.net These derivatives have demonstrated relatively high charge carrier mobilities, reaching up to 0.014 cm² V⁻¹ s⁻¹, without the need for a thermal annealing process. researchgate.net The unique molecular shape facilitates good crystallization and dense coverage on the dielectric layer, which is crucial for creating an effective carrier transport channel. researchgate.net Given these findings, this compound could be explored as an active material in OTFTs, where the fluorine atom might influence the material's charge transport properties and environmental stability.

Supramolecular Assemblies and Self-Assembled Systems

The ability of BPEA derivatives to form ordered structures through self-assembly is critical for many of their applications in optoelectronic devices, which require control over the molecular packing in the active layer. ljmu.ac.uknih.gov The process is governed by non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.gov The study of these assemblies in solution, which has been relatively elusive, is key to understanding and controlling their bulk properties. nih.gov

Tailoring Aggregate Morphology and Optical Properties through Self-Assembly

The morphology and optical properties of BPEA aggregates can be precisely tailored by modifying the molecular structure. For instance, introducing amide functional groups into BPEA derivatives creates the possibility of hydrogen bonding, which plays a crucial role in controlling the self-assembly process. nih.gov The interplay between π-stacking and hydrogen bonding can drive the formation of one-dimensional, H-type face-to-face π-stacks. ljmu.ac.uknih.gov This controlled aggregation influences the material's optical properties; for example, the formation of H-type aggregates can lead to a blue-shift in fluorescence and a dramatic quenching of the fluorescence quantum yield compared to the molecularly dissolved state. ljmu.ac.uk The introduction of a fluorine atom in this compound could influence these intermolecular interactions, potentially leading to novel aggregate morphologies and distinct photophysical behaviors.

Enhanced Photostability via Supramolecular Encapsulation

BPEA is noted for its high degree of photostability, a critical requirement for long-lasting optoelectronic devices. researchgate.netrsc.org Single-molecule spectroscopy studies have revealed that under deoxygenated conditions, BPEA can emit over 10 million photons before photobleaching, corresponding to a very low photobleaching yield. researchgate.netrsc.org While oxygen can degrade its stability, the intrinsic robustness of the BPEA chromophore is high. researchgate.netrsc.org The formation of ordered supramolecular assemblies can further enhance this stability. By organizing into tightly packed structures, the individual molecules are shielded from external degrading agents like oxygen, a concept akin to supramolecular encapsulation. This ordered arrangement in the solid state is vital for maintaining the performance and lifetime of functional materials.

Development of Smart Materials with Stimuli-Responsive Luminescence

The BPEA framework is a versatile platform for creating "smart" materials whose luminescence properties change in response to external stimuli such as mechanical force (mechanofluorochromism) or temperature (thermochromism). researchgate.netmdpi.comrsc.org Introducing functional groups that can form intermolecular hydrogen bonds is a promising strategy for inducing mechanofluorochromic behavior. researchgate.net For example, a BPEA derivative with two amide groups forms green-emissive crystals. researchgate.net Applying mechanical force, such as grinding, can induce a large redshift in the fluorescence spectra due to the conversion of 1D supramolecular fibers into micellar assemblies where excimers can form. researchgate.net

Furthermore, fluorinated tolane and bistolane derivatives have been shown to exhibit intense photoluminescence that can be altered by mechanical stimuli. researchgate.netmdpi.com This demonstrates that fluorination is a viable strategy for developing stimuli-responsive materials. The unique electronic properties of the fluorine atom in this compound could make it a candidate for new smart materials with tunable and responsive optical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.